

Hexafluorocyclobutene CAS number 697-11-0

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Compound of Interest

Compound Name: Hexafluorocyclobutene

Cat. No.: B1221722

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An In-depth Technical Guide to **Hexafluorocyclobutene** (CAS 697-11-0)

Introduction

Hexafluorocyclobutene, with CAS registry number 697-11-0, is a fully fluorinated cycloalkene with the chemical formula C_4F_6 .^[1] It exists as a colorless gas at standard conditions and is recognized for its high reactivity and utility as a versatile building block in organic and materials chemistry.^[1] Its strained four-membered ring and the strong electron-withdrawing nature of the fluorine atoms impart unique chemical properties. This guide provides a comprehensive technical overview of **Hexafluorocyclobutene**, focusing on its physicochemical properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Hexafluorocyclobutene** are critical for its handling, storage, and application in various experimental setups. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Hexafluorocyclobutene**

Property	Value	Reference
IUPAC Name	1,2,3,3,4,4-Hexafluorocyclobut-1-ene	[1]
CAS Number	697-11-0	[1][2][3]
Molecular Formula	C4F6	[1][2][3]
Molecular Weight	162.034 g/mol	[1][3]
Appearance	Colorless gas	[1][4]
Boiling Point	5-7 °C	[1][2]
Melting Point	-60 °C	[1][2][3]

| Density | 1.602 g/cm³ |[2][3][4] |

Synthesis and Reactivity

Synthesis

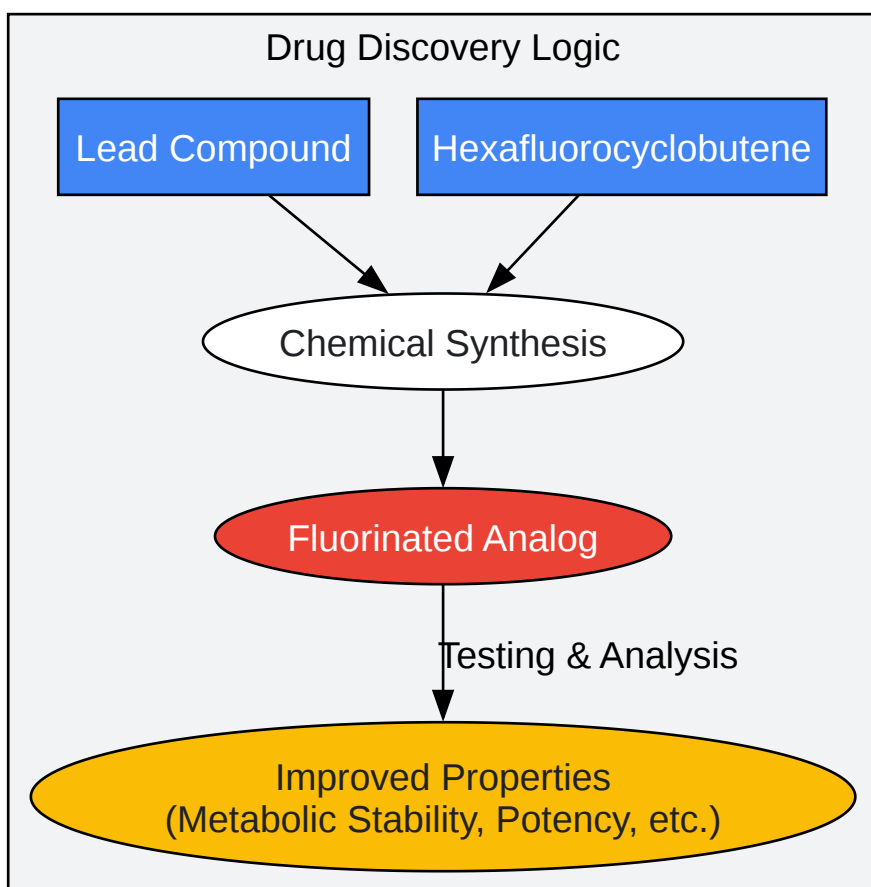
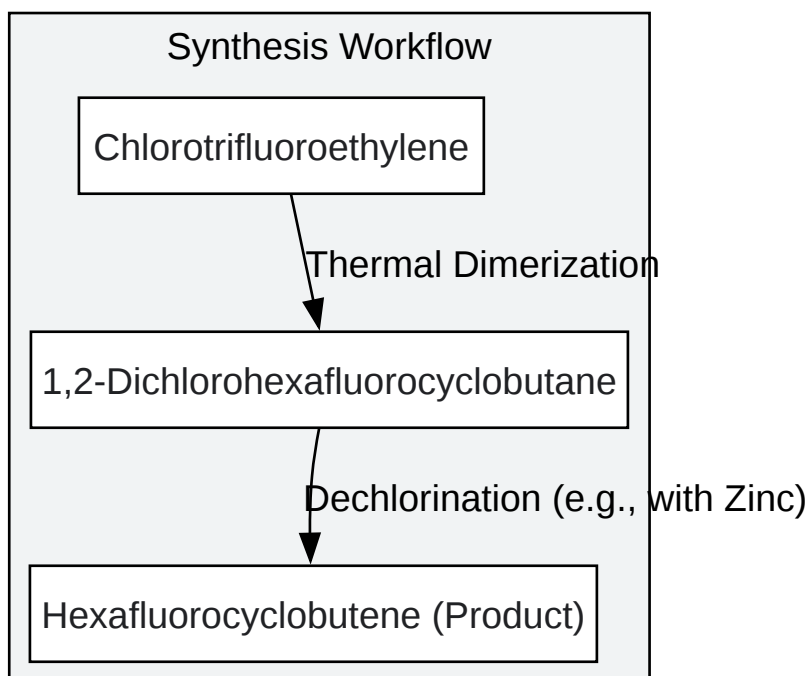
A primary route for synthesizing **Hexafluorocyclobutene** involves the dehalogenation of a saturated precursor. The most common method is the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane using a reducing agent, typically zinc dust.[1] This precursor is itself generated through the thermal dimerization of chlorotrifluoroethylene.[1]

Experimental Protocol: Synthesis via Dechlorination

This protocol describes the laboratory-scale synthesis of **Hexafluorocyclobutene** from 1,2-dichlorohexafluorocyclobutane.

- Materials: 1,2-dichlorohexafluorocyclobutane, activated zinc powder, and a high-boiling point solvent such as N,N-dimethylformamide (DMF).[5][6]
- Apparatus: A three-necked reaction flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a cold trap (e.g., cooled with dry ice/acetone).
- Procedure:

- Charge the reaction flask with activated zinc powder and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Heat the stirred suspension to a moderate temperature (e.g., 70 °C).[6]
- Add 1,2-dichlorohexafluorocyclobutane dropwise from the dropping funnel to the heated suspension. The volatile **Hexafluorocyclobutene** product will form immediately.
- The gaseous product passes through the distillation head and is collected in the cold trap.
- Control the rate of addition to maintain a steady evolution of the product.
- Purification: The collected condensate can be purified further by fractional distillation to remove any co-distilled solvent or unreacted starting material. The purity is typically confirmed by gas chromatography (GC) or NMR spectroscopy.



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Phone: (601) 213-4426

Email: info@benchchem.com